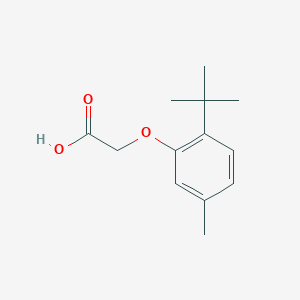![molecular formula C19H22N2O2S B5579156 8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)
8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a broader class of chemicals known for their significant biological activities and complex molecular structures. While specific information on this compound might be scarce, insights can be derived from related structures like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and various diazaspiro decanone derivatives, which have been explored for their potential in medical and chemical research due to unique structural characteristics and biological relevance (Caroon et al., 1981).
Synthesis Analysis
The synthesis of related spiropiperidine motifs, including diazaspiro[4.5]decanones, often involves complex organic reactions like Michael addition or cyclization. These processes are crucial for constructing the spirocyclic framework and integrating diverse functional groups that confer biological activity (Feliu et al., 2004).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanones typically features a spiraled arrangement, combining cyclohexane and piperidine rings. This structural motif is significant in medicinal chemistry due to its conformational stability and potential to interact with biological targets. Crystallography studies provide insights into the arrangement of atoms and bonds within the molecule, crucial for understanding its chemical behavior and biological interactions (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspiro[4.5]decanone derivatives undergo various chemical reactions, primarily influenced by their functional groups and the spirocyclic framework. These reactions include but are not limited to, nucleophilic substitutions, oxidations, and reductions, which modify the compound's chemical properties and biological activity (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decanones, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are determined by the molecular structure and functional groups present in the compound (Quadrelli et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the compound's utility in research and potential therapeutic applications. These properties are significantly influenced by the compound's unique diazaspirodecanone core and substituents, which dictate its role in chemical reactions and biological systems (Thanusu et al., 2012).
科学的研究の応用
Synthesis and Pharmacological Potential
Synthesis and Antihypertensive Activity
Research on compounds structurally related to "8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one" has shown promising antihypertensive properties. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and tested for their antihypertensive activity, demonstrating potential as alpha-adrenergic blockers with minimal orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists
Spiropiperidines, including structures akin to the queried compound, have been developed as potent and selective non-peptide tachykinin NK2 receptor antagonists, showing significant potential in addressing bronchoconstriction and other related conditions (Smith et al., 1995).
Therapeutic Applications Beyond Hypertension
Anti-Coronavirus Activity
Studies have identified certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives with potent activity against human coronavirus, highlighting a potential avenue for antiviral drug development based on this scaffold (Apaydın et al., 2019).
Anxiolytic Potential
Investigations into N-(4-aryl-1-piperazinylbutyl)-substituted 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione derivatives have revealed their potential anxiolytic activity, albeit with moderate receptor affinity, suggesting their utility in designing new anxiolytic agents (Kossakowski et al., 1998).
特性
IUPAC Name |
8-(1-benzothiophene-5-carbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-20-13-19(12-17(20)22)6-8-21(9-7-19)18(23)15-3-4-16-14(11-15)5-10-24-16/h3-5,10-11H,2,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVXHRMFGABQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)SC=C4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1-Benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)
![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)
![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)


![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)
![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)
